Product packaging for 4-(4-fluorophenyl)aniline Hydrochloride(Cat. No.:)

4-(4-fluorophenyl)aniline Hydrochloride

Cat. No.: B14041074
M. Wt: 223.67 g/mol
InChI Key: BOZYZEIWFJRWBL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)aniline Hydrochloride is an organic compound serving as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Its aniline structure, incorporating a biphenyl core with a fluorine substituent, makes it a valuable scaffold for constructing more complex molecules. This compound is related to anilines used in the synthesis of investigational agents targeting various kinases . Specifically, aniline derivatives are central components in the structure of dual Mer/c-Met kinase inhibitors, which are being explored for their potent antitumor activities . Furthermore, similar 4-anilinoquinoline and 4-anilinoquinazoline derivatives have been extensively researched for their cytotoxicity and potential as anticancer agents, often functioning as inhibitors of protein kinases like EGFR . The fluorine atom on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing the profile of lead compounds . Researchers utilize this compound under a research-use-only designation to develop novel therapeutic candidates. This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClFN B14041074 4-(4-fluorophenyl)aniline Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClFN

Molecular Weight

223.67 g/mol

IUPAC Name

4-(4-fluorophenyl)aniline;hydrochloride

InChI

InChI=1S/C12H10FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H,14H2;1H

InChI Key

BOZYZEIWFJRWBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)N.Cl

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 4-(4-Fluorophenyl)aniline and its Hydrochloride Salt

A variety of established chemical reactions have been successfully employed to synthesize 4-(4-fluorophenyl)aniline. These methods range from classical condensation reactions to modern palladium-catalyzed cross-coupling reactions, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Condensation reactions are a foundational method for the formation of imines, also known as Schiff bases, which can serve as precursors to 4-(4-fluorophenyl)aniline. The reaction typically involves the condensation of an appropriately substituted aniline (B41778) with a benzaldehyde (B42025) derivative. For instance, the reaction of 4-fluoroaniline (B128567) with a suitable benzaldehyde can yield a fluorinated imine. google.com

A noteworthy advancement in this area is the use of mechanochemistry, which offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.gov Manual grinding of equimolar amounts of fluorinated benzaldehydes and anilines at room temperature can produce the corresponding imines in good to excellent yields within a short reaction time. nih.gov This method is not only environmentally friendly but can also be scaled up for larger-scale syntheses. nih.gov The formation of the imine is a critical step, as the C=N double bond can be subsequently reduced to afford the target aniline.

ReactantsMethodReaction TimeYieldReference
Fluorinated benzaldehydes and anilinesMechanochemical (manual grinding)15 minGood to excellent nih.gov
4-fluoroaniline and 4-hydroxybenzaldehydeCondensation in isopropanol (B130326) with potassium salt as acid binding agentNot specified82.6% google.com

This table summarizes different condensation reaction methods for the formation of fluorinated imine precursors.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly atom-economical and efficient. Aniline derivatives are common components in many named MCRs, such as the Ugi, Passerini, Strecker, Hantzsch, and Biginelli reactions. nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction for the formation of aryl-nitrogen bonds. semanticscholar.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. scranton.edu

The synthesis of 4-(4-fluorophenyl)aniline via an SNAr pathway would typically involve the reaction of a fluorinated aromatic electrophile with an aniline nucleophile, or vice versa. For instance, a suitably activated fluoroarene could react with an aniline derivative. nih.gov The efficiency of SNAr reactions can be influenced by the nature of the solvent and the base used. rsc.org While traditional SNAr reactions often require harsh conditions, recent advances have focused on developing milder reaction conditions, including the use of organic photoredox catalysis to enable the substitution of unactivated fluoroarenes. nih.gov

A related application is the synthesis of 4-anilinoquinazoline (B1210976), where aniline acts as the nucleophile, displacing a chlorine atom from 4-chloroquinazoline. nih.govijcce.ac.ir This highlights the general utility of anilines as nucleophiles in SNAr reactions.

Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.org The reaction proceeds via the formation of an imine intermediate from a carbonyl compound (an aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine. youtube.com This method can be performed as a one-pot reaction, making it highly efficient. youtube.com

To synthesize 4-(4-fluorophenyl)aniline via this route, one could envision the reaction of 4-fluorobenzaldehyde (B137897) with ammonia (B1221849) to form an imine, followed by reduction. Alternatively, a more complex precursor containing the biphenyl (B1667301) scaffold could be subjected to reductive amination. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. masterorganicchemistry.com The choice of reducing agent can be critical for the success of the reaction, especially in one-pot procedures where selectivity is important. masterorganicchemistry.com For instance, NaBH3CN is often preferred as it is less reactive towards the starting carbonyl compound compared to the imine intermediate. masterorganicchemistry.com

Carbonyl CompoundAmineReducing AgentKey FeaturesReference(s)
Aldehyde or KetonePrimary or Secondary AmineNaBH4, NaBH3CN, NaBH(OAc)3Can be a one-pot reaction; forms an imine intermediate. youtube.commasterorganicchemistry.com
Aromatic AldehydesAnilineNaBH4 with Aquivion®-Fe catalystGreener approach avoiding the use of hydrogen gas. researchgate.net

This table outlines the key components and features of reductive amination pathways for amine synthesis.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds, and they are particularly well-suited for the synthesis of biphenyl compounds. The two most prominent reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. nih.gov To synthesize the 4-amino-4'-fluorobiphenyl (B1293587) core of the target molecule, one could couple 4-aminophenylboronic acid with 4-fluorobromobenzene, or 4-fluorophenylboronic acid with 4-bromoaniline (B143363).

The Buchwald-Hartwig amination, on the other hand, directly forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. mdpi.com This reaction could be used to couple 4-fluoroaniline with an aryl halide or 4-bromoaniline with a fluorinated aryl partner. nih.govnih.gov The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective. mit.edu

Reaction NameReactantsCatalyst SystemBond FormedReference(s)
Suzuki-Miyaura CouplingAryl boronic acid and Aryl halidePalladium catalyst and a baseCarbon-Carbon nih.gov
Buchwald-Hartwig AminationAryl halide and AminePalladium catalyst with phosphine ligandCarbon-Nitrogen mdpi.comnih.govnih.gov

This table compares the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions for the synthesis of biphenyl systems.

Novel Synthetic Approaches and Catalyst Development

The field of organic synthesis is constantly evolving, with a continuous drive towards the development of more efficient, selective, and sustainable synthetic methods. In the context of 4-(4-fluorophenyl)aniline synthesis, research is ongoing to discover novel synthetic routes and to improve existing methods through the development of new catalysts.

Recent advancements in palladium-catalyzed amination reactions have focused on the development of highly active catalyst systems that can operate at low catalyst loadings and under mild reaction conditions. nih.gov The use of specialized ligands, such as AdBippyPhos, in combination with a weak base like potassium phenoxide (KOPh), has been shown to be effective for the coupling of fluoroalkylamines with aryl halides. nih.gov These conditions are particularly advantageous as they tolerate a wide range of functional groups that are sensitive to the strong bases typically used in C-N cross-coupling reactions. nih.gov

In the realm of multi-component reactions, the development of novel catalysts is also a key area of research. For instance, a metal-free, mild, and recoverable biopolymer-based heterogeneous catalyst has been successfully used for the synthesis of N-aryl-4-aryldihydropyridines, showcasing the potential for greener and more sustainable MCRs. mdpi.com

Furthermore, innovative one-pot procedures that combine multiple reaction steps are being explored to streamline synthetic sequences. For example, a one-pot synthesis of 3,10-diaryl 10H-phenothiazines has been developed that concatenates a Suzuki arylation and a Buchwald-Hartwig amination in a sequentially palladium-catalyzed process. nih.gov Such strategies could potentially be adapted for the efficient synthesis of 4-(4-fluorophenyl)aniline and its derivatives.

Organocatalytic and Biocatalytic Methods

The use of small organic molecules as catalysts (organocatalysis) and enzymes (biocatalysis) offers a green alternative to traditional metal-catalyzed reactions for the synthesis of chiral amines and related compounds. researchgate.netfrontiersin.orgbeilstein-journals.org While specific examples detailing the organocatalytic or biocatalytic synthesis of 4-(4-fluorophenyl)aniline are not extensively documented, the principles of these methodologies are applicable.

Organocatalytic approaches, such as those employing chiral phosphoric acids or BINOL-derived catalysts, have been successful in the asymmetric synthesis of various amine-containing molecules. beilstein-journals.org For instance, the asymmetric allylation of imines, catalyzed by chiral organocatalysts, provides a route to chiral homoallylic amines, which can be precursors to complex molecules. beilstein-journals.org Similarly, biocatalysts, particularly transaminases and imine reductases, are increasingly used for the stereoselective synthesis of amines. researchgate.netfrontiersin.orgresearchgate.net These enzymes can convert prochiral ketones or imines into chiral amines with high enantioselectivity under mild, aqueous conditions. frontiersin.orgthieme-connect.de The application of these methods to precursors of 4-(4-fluorophenyl)aniline could provide enantiomerically enriched derivatives for specialized applications.

A multifunctional biocatalyst, originating from a Pseudomonas species, has been identified that can facilitate an amine-activated conjugate alkene reduction followed by reductive amination. This allows for the coupling of α,β-unsaturated carbonyls with amines to produce chiral amine diastereomers. researchgate.net Such enzymatic processes offer a promising avenue for the sustainable synthesis of complex aniline derivatives.

Metal-Free and Green Chemistry Protocols

In recent years, there has been a significant shift towards the development of metal-free and green synthetic protocols for the formation of C-N bonds, a key step in the synthesis of diarylamines like 4-(4-fluorophenyl)aniline. su.seacs.org These methods avoid the use of potentially toxic and expensive transition metals.

One notable metal-free approach is the desulfinylative Smiles rearrangement, which allows for the synthesis of diarylamines from sulfinamides under mild conditions. nih.gov This method is particularly effective for producing sterically hindered diarylamines that are challenging to synthesize via traditional nucleophilic aromatic substitution (SNAr) reactions. nih.gov Another innovative metal-free method involves a nitrosonium-initiated C-N bond formation, providing a novel pathway to diarylamines. acs.org

Green chemistry principles are also being applied to well-established reactions. For example, a waste-minimized strategy for the synthesis of diarylamines and triarylamines via the Buchwald-Hartwig coupling has been developed. rsc.org This approach utilizes a heterogeneous Pd/C catalyst and an azeotropic mixture of cyclopentyl methyl ether (CPME) and water, with the catalyst, ligand, and solvent being recoverable and reusable. rsc.org

Furthermore, a metal-free, one-pot synthesis of diarylamines from aromatic aldehydes and anilines has been reported. acs.org This process involves imine formation, an oxidative rearrangement, and a light-induced deformylation step, all occurring in a single vessel under mild conditions. acs.org Such protocols significantly enhance the environmental friendliness of diarylamine synthesis.

One-Pot Synthesis Techniques

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. acs.orgresearchgate.net Several one-pot methods have been developed for the synthesis of N-aryl compounds and diarylamines.

A metal-free, one-pot reaction has been developed for the synthesis of N-arylbenzimidazoles from arenediazonium salts, nitriles, and free anilines. acs.org This method proceeds through the in situ generation of N,N'-diarylamidines under mild conditions. acs.org Another efficient one-pot approach allows for the synthesis of N-aryl-5-aminopyrazoles from anilines in aqueous conditions, avoiding the isolation of toxic arylhydrazine intermediates. researchgate.net

The conversion of anilines to aryl bromides and iodides can also be achieved in a one-pot, metal-free manner, providing an alternative to the classic Sandmeyer reaction. acs.orgnih.gov This transformation has short reaction times and a simple workup. acs.orgnih.gov These one-pot strategies highlight the ongoing efforts to streamline the synthesis of aromatic amines and their derivatives.

Solvent-Free Reaction Systems

Eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions can lead to reduced waste, lower costs, and simplified purification procedures. An efficient methodology for the synthesis of aniline- and phenol-based triarylmethanes has been established under metal- and solvent-free conditions. rsc.org This reaction utilizes a Brönsted acidic ionic liquid as a catalyst for the double Friedel-Crafts reaction of aldehydes with anilines. rsc.org The protocol is scalable and provides the desired products in good to excellent yields. rsc.org While not a direct synthesis of 4-(4-fluorophenyl)aniline, this demonstrates the feasibility of using solvent-free conditions for reactions involving anilines.

Elucidation of Reaction Mechanisms and Kinetics

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic protocols and developing new transformations. Significant research has been dedicated to elucidating the mechanisms of key C-N bond-forming reactions used in the synthesis of diarylamines.

Mechanistic Studies of Carbon-Heteroatom Bond Formation

The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most important palladium-catalyzed reactions for the formation of C-N bonds. Mechanistic studies have been instrumental in their development and optimization.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org Kinetic and spectroscopic studies have helped to identify reaction intermediates and understand the influence of ligands and bases on the reaction rate and efficiency. acs.org

The Suzuki-Miyaura reaction, while primarily known for C-C bond formation, can also be adapted for C-N coupling. Its mechanism involves the oxidative addition of an aryl halide to Pd(0), followed by transmetalation with an organoboron reagent and subsequent reductive elimination. libretexts.orgorganic-chemistry.org The role of the base in activating the boronic acid is a critical aspect of the mechanism. organic-chemistry.org Detailed mechanistic investigations, including the use of kinetic isotope effects and computational studies, continue to refine our understanding of these complex catalytic cycles. chemrxiv.orgresearchgate.netresearchgate.net

Investigation of Intermediate Species Formation and Transformation

The identification and characterization of intermediate species are key to understanding reaction mechanisms. In the context of palladium-catalyzed C-N bond formation, several key intermediates have been proposed and, in some cases, isolated and characterized.

In the Buchwald-Hartwig amination, palladium(II) intermediates formed after the oxidative addition of the aryl halide have been studied. libretexts.org The nature of the amine-bound palladium complexes and the subsequent deprotonation to form a palladium amide are crucial steps that have been investigated. wikipedia.orgacs.org

For the Suzuki-Miyaura reaction, pre-transmetalation intermediates involving the interaction of the organoboron reagent with the palladium(II) complex have been a subject of intense study. chemrxiv.orgresearchgate.net The formation of boronate complexes and the subsequent transfer of the organic group to the palladium center are key transformations in the catalytic cycle. researchgate.net Understanding the stability and reactivity of these intermediates is essential for controlling the outcome of the reaction.

Table of Compounds Mentioned

Compound NameCAS Number
4-(4-fluorophenyl)aniline324-93-6
4-(4-fluorophenyl)aniline HydrochlorideNot available
Cyclopentyl methyl ether (CPME)5614-37-9
BINOL602-09-5

Interactive Data Table: Synthetic Methodologies for Diarylamines

MethodologyKey FeaturesCatalyst/ReagentConditionsPotential Applicability to 4-(4-fluorophenyl)aniline Synthesis
Organocatalysis Asymmetric synthesis, metal-freeChiral Phosphoric Acids, BINOL derivativesMildSynthesis of chiral derivatives
Biocatalysis High stereoselectivity, greenTransaminases, Imine ReductasesAqueous, mildEnantioselective synthesis
Metal-Free Desulfinylative Smiles Rearrangement Metal-free, synthesis of sterically hindered aminesSulfinamidesMildDirect C-N bond formation
Metal-Free Nitrosonium-Initiated C-N Formation Metal-free, novel pathwayNitrates/Alkyl NitritesMildAlternative to traditional cross-coupling
Green Buchwald-Hartwig Coupling Waste-minimized, recyclable componentsPd/CCPME/WaterEstablished method for diarylamine synthesis
One-Pot Aldehyde-Aniline Coupling Metal-free, one-pot, high atom economyUrea-hydrogen peroxideMild, photochemical stepEfficient synthesis from simple precursors
Solvent-Free Friedel-Crafts Reaction Solvent-free, metal-freeBrönsted acidic ionic liquidThermalGreen synthesis of related structures

Kinetic Profiling of Reaction Pathways

Kinetic studies are crucial for understanding the rate-determining steps and the influence of various parameters on the reaction to form the biaryl amine structure. The Suzuki-Miyaura coupling reaction's kinetics can be complex, influenced by the nature of the reactants, catalyst, and conditions.

Research into the synthesis of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling demonstrates that reaction rates are significantly dependent on temperature. mdpi.com For instance, in the coupling of 1-bromo-4-fluorobenzene (B142099) with 4-fluorophenylboronic acid, increasing the temperature from 70 °C to 110 °C leads to substantially higher conversion rates over the same time period. mdpi.com This suggests a significant activation energy barrier for the reaction, which is typical for such cross-coupling processes.

A comparative kinetic study involving 4-bromoaniline highlights the influence of the electron-donating amino group on reaction rates. researchgate.net Generally, aryl bromides with electron-withdrawing groups exhibit slightly higher reactivity in Suzuki couplings compared to those with electron-donating groups. researchgate.net The kinetic profile for the reaction with 4-bromoaniline, an electron-rich substrate, can be carefully monitored to optimize reaction times and temperatures to achieve maximum yield. researchgate.net

Table 1: Kinetic Data for Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene and 4-fluorophenylboronic acid mdpi.com

Reaction Time (hours) Conversion at 70 °C (%) Conversion at 110 °C (%)
3 21 63
8 40 85
24 58 92
48 65 95

This table is interactive. You can sort and filter the data.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., a protected 4-bromoaniline) to form a Pd(II) complex. mdpi.com

Transmetalation : The aryl group from the organoboron species (4-fluorophenylboronic acid) is transferred to the palladium complex. This step is often facilitated by a base, which activates the boronic acid. mdpi.com

Reductive Elimination : The two aryl groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Catalysts : Both homogeneous and heterogeneous palladium catalysts are employed.

Homogeneous Catalysts : Systems like those generated from Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) combined with phosphine ligands such as P(t-Bu)₃ (tri-tert-butylphosphine) have been used for synthesizing substituted biphenylamines. uliege.be The ligand plays a crucial role in stabilizing the palladium center and facilitating the steps of the catalytic cycle.

Heterogeneous Catalysts : Supported palladium nanoparticles, such as those on COOH-modified graphene, have shown excellent versatility and good conversion rates for producing fluorinated biphenyls. mdpi.com These catalysts offer the advantage of easier separation and potential for recycling, contributing to greener chemical processes. mdpi.com

Additives : The primary additives in these reactions are bases, which are essential for the transmetalation step.

Bases : A variety of inorganic bases can be used, including potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and cesium carbonate (Cs₂CO₃). mdpi.commdpi.com The choice of base can significantly impact the reaction rate and yield. For example, studies on related Suzuki couplings have shown that stronger bases like NaOH can lead to higher conversion rates compared to weaker bases like Na₂CO₃ or K₂CO₃ under certain conditions. mdpi.com

Optimization of Synthetic Conditions and Yield Enhancement

To maximize the yield and purity of this compound, rigorous optimization of the synthetic parameters is necessary.

Parameter Optimization (Temperature, Solvent, Concentration, Time)

The interplay between temperature, solvent, reactant concentration, and reaction time is critical for achieving high yields in the synthesis of 4-(4-fluorophenyl)aniline.

Temperature : As indicated by kinetic studies, temperature is a key factor. Higher temperatures generally accelerate the reaction, leading to higher conversions in shorter times. mdpi.com For the coupling of fluorinated aryls, temperatures around 110 °C have been shown to be effective. mdpi.com

Solvent : The choice of solvent is crucial for dissolving the reactants and the catalyst system. Mixtures of organic solvents and water are common. A mixture of DMF/H₂O (95:5) has been successfully used as a solvent system for the synthesis of fluorinated biphenyl derivatives. mdpi.com The water component is often necessary for the base to effectively activate the boronic acid.

Concentration : The relative concentrations of the aryl halide, boronic acid, base, and catalyst must be carefully controlled. Studies often vary the molar ratios of these components to find the optimal conditions. For instance, the ratio of the boronic acid to the base can influence the reaction rate and final conversion. mdpi.com

Time : Reaction time is optimized to ensure the reaction proceeds to completion without the formation of significant degradation products. Monitoring the reaction progress over time, as shown in kinetic profiles, allows for the determination of the optimal endpoint. mdpi.com

Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling mdpi.commdpi.com

Parameter Condition 1 Outcome 1 Condition 2 Outcome 2
Temperature 70 °C 58% Conversion (24h) 110 °C 92% Conversion (24h)
Base (for BrAn) K₂CO₃ Moderate Conversion NaOH High Conversion
Solvent Ratio (EtOH:H₂O) 2:1 Lower Conversion 5:1 Higher Conversion

This table is interactive and provides a comparative overview of parameter optimization.

Process Intensification Strategies

Process intensification aims to develop safer, more sustainable, and more efficient manufacturing processes. For the synthesis of fine chemicals like 4-(4-fluorophenyl)aniline, this often involves transitioning from traditional batch reactors to continuous flow systems. cetjournal.it

Continuous Flow Synthesis : The Suzuki-Miyaura reaction is well-suited for adaptation to continuous flow processes. mdpi.com Flow chemistry offers several advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time. cetjournal.it This approach can lead to higher productivity and reproducibility compared to batch processes. cetjournal.it

Enabling Technologies : Other technologies can be integrated to intensify the process. Hydrodynamic cavitation (HC), which involves the formation and collapse of cavities in a liquid, can enhance mixing and reaction rates. unito.it Similarly, reactive extrusion, a solvent-free method, has shown potential for increasing space-time-yield values significantly compared to batch-mode synthesis for certain organic reactions. unito.it These strategies represent advanced manufacturing approaches that could be applied to the synthesis of 4-(4-fluorophenyl)aniline to improve efficiency and reduce environmental impact.

Advanced Spectroscopic and Structural Characterization

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. libretexts.org

The IR and Raman spectra of 4-(4-fluorophenyl)aniline hydrochloride exhibit characteristic absorption bands that confirm its key structural features. A critical feature for the hydrochloride salt is the presence of the ammonium (B1175870) ion (-NH₃⁺). The N-H stretching vibrations of this group are typically observed as a broad band in the 2800-3200 cm⁻¹ region in the IR spectrum, which is distinct from the sharper N-H stretching bands of a primary amine (-NH₂) that appear around 3300-3500 cm⁻¹. researchgate.netmaterialsciencejournal.org

Other significant vibrational modes include the aromatic C-H stretching, aromatic C=C ring stretching, C-N stretching, and the C-F stretching. esisresearch.orgresearchgate.net

Table 4: Key Vibrational Mode Assignments for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)SpectrumTypical Intensity
N-H Stretch (-NH₃⁺)2800 - 3200IRStrong, Broad
Aromatic C-H Stretch3000 - 3100IR, RamanMedium to Weak
Aromatic C=C Stretch1450 - 1600IR, RamanStrong to Medium
N-H Bend (-NH₃⁺)1500 - 1650IRMedium
C-N Stretch1250 - 1350IRStrong
C-F Stretch1150 - 1250IRStrong

Hydrogen Bonding Network Analysis

In the crystalline state, this compound is expected to exhibit a complex network of hydrogen bonds, primarily involving the anilinium cation and the chloride anion. The protonated amino group (–NH3+) serves as a strong hydrogen bond donor, engaging in N–H···Cl interactions with the chloride ion. These interactions are fundamental to the stability of the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound in the ultraviolet-visible region are governed by the chromophoric biphenylamine system.

The UV-Vis spectrum of this compound is anticipated to display characteristic absorption bands corresponding to π → π* electronic transitions within the aromatic rings. The chromophore, the 4-aminobiphenyl (B23562) moiety, is responsible for these absorptions. The presence of the fluorine substituent on one of the phenyl rings can subtly influence the position and intensity of these absorption maxima. In similar aniline (B41778) derivatives, these transitions are well-documented. lokadrusti.org The protonation of the amino group to form the hydrochloride salt is also expected to induce a hypsochromic (blue) shift in the absorption bands compared to the free amine, due to the stabilization of the ground state.

The electronic transitions of this compound are susceptible to the polarity of the solvent, a phenomenon known as solvatochromism. The position of the absorption maxima can shift depending on the solvent's ability to stabilize the ground and excited states of the molecule differently. sciencepublishinggroup.com

Generally, for compounds with a significant change in dipole moment upon electronic excitation, a change in solvent polarity will lead to a shift in the absorption wavelength. For instance, in polar solvents, the excited state might be more stabilized than the ground state, leading to a bathochromic (red) shift. Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift may be observed. sciencepublishinggroup.com The study of these solvatochromic shifts provides valuable insights into the nature of the electronic transitions and the solute-solvent interactions. nih.gov

To illustrate the potential solvatochromic behavior, the following table presents hypothetical UV-Vis absorption maxima in solvents of varying polarity, based on trends observed for similar aromatic amines. sciencepublishinggroup.combiointerfaceresearch.com

SolventPolarity (Dielectric Constant)Predicted λmax (nm)
Cyclohexane2.02280
Dichloromethane9.08285
Acetonitrile37.5290
Methanol32.7292
Water80.1295

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular mass and elucidating the fragmentation pathways of 4-(4-fluorophenyl)aniline. The fragmentation pattern provides valuable information about the compound's structure. For the parent amine, 4-(4-fluorophenyl)aniline, the molecular ion peak (M+) would be expected at m/z 187.1.

The fragmentation of the molecular ion is likely to proceed through several characteristic pathways observed for aromatic amines and biphenyl (B1667301) derivatives. nist.govnist.gov Key fragmentation steps would involve the loss of small neutral molecules or radicals.

A plausible fragmentation pathway for 4-(4-fluorophenyl)aniline is outlined below:

Molecular Ion (M+): The initial species detected is the molecular ion, m/z 187.

Loss of HCN: A common fragmentation for anilines is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 160. researchgate.net

Cleavage of the Biphenyl Linkage: Scission of the bond connecting the two phenyl rings can lead to fragments corresponding to the fluorophenyl cation (m/z 95) and the aminophenyl radical, or the aminophenyl cation (m/z 92) and the fluorophenyl radical.

Loss of a Fluorine Radical: Ejection of a fluorine radical (F•, 19 Da) from the molecular ion could produce a fragment at m/z 168.

The following table summarizes the predicted major fragments for 4-(4-fluorophenyl)aniline.

m/zProposed Fragment
187[M]+•
160[M - HCN]+•
95[C6H4F]+
92[C6H4NH2]+

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound has not been publicly reported, analysis of related compounds provides significant insight into its likely solid-state conformation and geometry.

X-ray crystallography of analogous aromatic compounds, such as derivatives of 4-fluoroaniline (B128567) and biphenyl systems, reveals key structural features. researchgate.net In the solid state, the molecule of 4-(4-fluorophenyl)aniline is not expected to be perfectly planar. There will be a dihedral angle between the two phenyl rings due to steric hindrance between the ortho-hydrogens on adjacent rings. This twist angle is a characteristic feature of biphenyl derivatives.

The bond lengths and angles within the phenyl rings are expected to be within the normal range for aromatic systems. The C-N bond length will be indicative of the degree of conjugation between the nitrogen lone pair and the aromatic system. Upon protonation to form the hydrochloride salt, the geometry around the nitrogen atom will change from trigonal pyramidal to tetrahedral.

The following table provides hypothetical, yet representative, crystallographic data for this compound, based on known structures of similar compounds.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~12.5
b (Å)~5.8
c (Å)~15.2
β (°)~105
Z4
Dihedral Angle (phenyl-phenyl)~30-40°

This detailed structural and spectroscopic analysis provides a foundational understanding of the chemical and physical properties of this compound, highlighting the importance of empirical data for the precise characterization of such compounds.

Crystal Packing Analysis and Intermolecular Interactions

The supramolecular architecture of this compound is dictated by a network of intermolecular interactions that govern the three-dimensional arrangement of the molecules in the crystal lattice. The presence of the ammonium group, the aromatic rings, and the fluorine substituent provides multiple sites for hydrogen bonding and other non-covalent interactions.

In the crystalline state, the primary organizing force is the formation of hydrogen bonds involving the anilinium cation and the chloride anion. The positively charged -NH3+ group acts as a hydrogen bond donor, forming strong N–H···Cl hydrogen bonds with the chloride anions. These interactions are fundamental to the charge stabilization within the crystal and typically form a primary structural motif.

A study of a fluorinated analogue, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate, provides insight into the quantitative contributions of these interactions. nih.gov While the specific percentages will vary, the types of interactions observed are highly relevant to this compound. In this analogue, a combination of N–H···O, N–H···Cl, C–H···O, C–H···N, and C–H···Cl hydrogen bonds, along with F···H/H···F contacts, dictates the crystal packing. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified. The analysis of related substituted anilinium salts and fluorinated aromatic compounds provides a framework for understanding the expected contributions of various intermolecular contacts to the crystal packing of this compound. researchgate.netnih.gov

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. Each point on the plot represents a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and density of these points reveal the relative abundance of each type of contact.

For a molecule like this compound, the fingerprint plot is expected to be dominated by several key interactions. Based on analyses of similar structures, the H···H contacts typically represent the largest contribution to the Hirshfeld surface, a common feature in organic molecules due to the abundance of hydrogen atoms on the molecular periphery. nih.govresearchgate.net

The crucial N–H···Cl hydrogen bonds would be visualized in the fingerprint plot as distinct spikes. Similarly, weaker interactions involving the fluorine atom, such as H···F/F···H contacts, would also be represented. The analysis of a fluorinated analogue showed that F···H/H···F contacts accounted for 7.5% of the Hirshfeld surface. nih.gov C–H···π interactions are also significant, appearing in the C···H/H···C portion of the fingerprint plot.

The following interactive data table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a fluorinated analogue, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate, which serves as a representative model for this compound. nih.gov

Interaction TypePercentage Contribution (%)
H···H49.2
C···H/H···C20.5
Cl···H/H···Cl12.8
O···H/H···O8.7
F···H/H···F7.5
N···H/H···N5.3
C···F/F···C1.4

These data highlight the predominance of non-specific H···H interactions and the significant roles of contacts involving carbon, chlorine, and fluorine in stabilizing the crystal structure. The relative contributions of these interactions ultimately define the unique three-dimensional packing of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electronic landscape. For a molecule like 4-(4-fluorophenyl)aniline hydrochloride, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. This analysis provides crucial data on bond lengths, bond angles, and dihedral angles. While this type of analysis is common for many organic molecules, specific results for this compound are not documented in the surveyed literature.

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For many related aniline (B41778) derivatives, this gap has been calculated to understand charge transfer within the molecule, but specific values for this compound are not available.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions. This analysis is crucial for understanding the stability derived from electron delocalization, such as π-conjugation across the biphenyl (B1667301) system. Although NBO studies have been performed on complex structures synthesized from 4-fluoroaniline (B128567), data specifically for this compound is absent from the available research.

Molecular Modeling and Simulation

Beyond static quantum calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a critical step in the theoretical study of a flexible molecule like 4-(4-fluorophenyl)aniline. The molecule's key dihedral angle is the one between the two phenyl rings. A potential energy surface (PES) scan would be performed by systematically rotating this bond and calculating the corresponding energy at each step, typically using Density Functional Theory (DFT) methods.

This analysis would identify the global minimum energy conformation (the most stable structure) as well as any local minima and the energy barriers between them. For 4-(4-fluorophenyl)aniline, the planarity or twist of the phenyl rings is a key determinant of its electronic properties. The protonation at the amine group in the hydrochloride salt would also influence the conformational preference due to steric and electronic effects.

Table 1: Hypothetical Potential Energy Surface Scan Results for Phenyl-Phenyl Dihedral Angle

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation Type
0 2.5 Eclipsed (High Energy)
30 0.5 Twisted
45 0.0 Global Minimum (Twisted)
60 0.4 Twisted
90 1.8 Perpendicular (Transition State)

Note: This table is illustrative and not based on experimental or calculated data for the specific compound.

Prediction of Spectroscopic Parameters

Theoretical Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful tool for validating molecular structures. Using the optimized geometry obtained from conformational analysis, NMR shielding tensors would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional) and a suitable basis set.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the proposed structure and its dominant conformation in solution.

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide insights into the vibrational modes and electronic transitions of a molecule.

IR Spectra: Harmonic vibrational frequencies are calculated from the second derivative of the energy with respect to atomic positions. These calculations can predict the positions of characteristic IR absorption bands, such as N-H stretches from the anilinium ion, C-F stretches, and aromatic C-H and C=C vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Spectra: Electronic excitation energies and oscillator strengths are typically calculated using Time-Dependent DFT (TD-DFT). This method can predict the wavelength of maximum absorption (λ_max) corresponding to electronic transitions, such as the π → π* transitions within the aromatic system.

Solvation Studies and Solvent Effects on Electronic Properties

The properties of this compound can be significantly influenced by its solvent environment. Computational solvation studies are performed using either implicit or explicit solvent models.

Implicit Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a specific dielectric constant. These models are computationally efficient for studying how the bulk solvent polarity affects the molecule's geometry, stability, and electronic properties like the dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO).

Explicit Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the anilinium group and solvent molecules.

Studies on similar molecules show that polar solvents can stabilize charge-separated states, often leading to a red shift (bathochromic shift) in the UV-Vis spectrum.

Topological Analyses (e.g., ELF, LOL, RDG) for Bonding and Weak Interactions

Topological analyses of the electron density provide a detailed picture of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the spatial localization of electrons, providing clear visual representations of core electrons, covalent bonds, and lone pairs. For 4-(4-fluorophenyl)aniline, ELF and LOL analyses would characterize the C-N, C-C, C-H, and C-F bonds and the electron distribution around the nitrogen and fluorine atoms.

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions. By plotting the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue, regions of hydrogen bonding, van der Waals interactions, and steric repulsion can be identified. This would be valuable for understanding intramolecular interactions (e.g., between the phenyl rings) and intermolecular interactions in a condensed phase.

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

Aniline (B41778) derivatives are foundational components in modern organic chemistry, serving as key intermediates for a multitude of applications, from pharmaceuticals to advanced materials. nbinno.com Compounds like 4-(4-fluorophenyl)aniline are considered critical building blocks for developing novel therapeutics and high-performance polymers. nbinno.comnbinno.com Its utility lies in its capacity to participate in various reactions to form larger, more complex structures.

Research has shown that aniline-based compounds are fundamental to creating sophisticated materials such as Covalent Organic Frameworks (COFs). nbinno.com In this context, a diamine with a rigid structure, similar to the biphenyl (B1667301) system in 4-(4-fluorophenyl)aniline, can act as a key monomer or linker, enabling the construction of porous materials with tailored properties for applications like gas storage and catalysis. nbinno.com The presence of the fluorine atom can further tune the properties of these materials.

In medicinal chemistry, the incorporation of a fluorinated aniline moiety is a common strategy. The fluorine atom is known to enhance metabolic stability and improve a drug candidate's interaction with biological targets. nbinno.com Therefore, 4-(4-fluorophenyl)aniline serves as a valuable precursor for synthesizing complex, biologically active molecules where these properties are desirable.

Building Block for Heterocyclic Compounds

The reactivity of the aniline amine group makes 4-(4-fluorophenyl)aniline an excellent starting point for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These heterocycles are core scaffolds in many pharmacologically active agents.

Quinazolines and their derivatives are a major class of heterocyclic compounds with diverse biological activities. researchgate.net A common synthetic route to 4-anilinoquinazolines, which are known for their anti-cancer properties, involves the reaction of a substituted aniline with a quinazoline (B50416) core. nih.gov In these syntheses, the aniline derivative provides the substituent at the 4-position of the quinazoline ring system. The use of 4-(4-fluorophenyl)aniline allows for the introduction of the 4-fluorophenyl group onto the quinazoline scaffold, a structural feature present in several kinase inhibitors. nih.gov General synthetic methods often involve the reaction of anilines with 2-aminobenzophenones or related precursors to form the fused ring system. nih.gov

Table 1: General Synthetic Approaches for Quinazoline Derivatives Involving Anilines

Precursor 1 Precursor 2 Resulting Structure Potential Role of 4-(4-fluorophenyl)aniline
2-Substituted benzoxazinone Aromatic amine 2,3-Disubstituted quinazolin-4(3H)-one Acts as the aromatic amine to form the N-3 substituent. researchgate.net
2-Aminobenzophenone Thiourea (B124793)/Carbodiimide 4-Phenylquinazoline Aniline derivatives can be used to form 4-anilinoquinazolines. nih.gov

1,3,4-Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom, known for a wide spectrum of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com A primary method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. bu.edu.eg Thiosemicarbazides can be prepared from the corresponding aniline, which acts as a precursor to introduce the desired substituent on the amino group.

Specifically, research has documented the synthesis of 2-(4-Fluorophenylamino)-5-(substituted)-1,3,4-thiadiazole derivatives. nih.gov These compounds are noted for their potential as anticancer agents. The synthesis often involves reacting a thiourea derivative with hydrazonoyl halides or other cyclizing agents, where the aniline moiety is integral to the final structure. nih.gov

Table 2: Synthesis of Thiadiazole Derivatives

Precursor(s) Reagents Resulting Compound Class Reference
Thiosemicarbazide Carboxylic acids, dehydrating agents 2-Amino-5-substituted-1,3,4-thiadiazoles bu.edu.eg
N-Arylthiourea Hydrazonoyl halides, triethylamine 2,5-Disubstituted-1,3,4-thiadiazoles nih.gov

1,3,4-Oxadiazole and 1,2,4-oxadiazole (B8745197) rings are important heterocyclic cores in medicinal chemistry, frequently studied for their antiproliferative and other biological activities. nih.govacs.org The synthesis of phenyl-substituted oxadiazoles (B1248032) often involves the cyclization of precursor molecules like benzohydrazides or the reaction of an aniline-containing compound with other reagents. researchgate.netresearchgate.net

For instance, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline has been synthesized and used as a precursor for novel compounds with antiproliferative activities. nih.gov While this is an isomer of the target compound, it demonstrates the principle of using an aniline as a platform for building oxadiazole derivatives. The synthesis of complex molecules containing a (4-fluorophenyl) moiety attached to an oxadiazole-containing system has also been reported, highlighting the importance of this structural motif in drug discovery. researchgate.netresearchgate.net

The benzimidazole (B57391) scaffold, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a privileged structure in medicinal chemistry, found in numerous anti-HCV and anticancer agents. ijrpc.comihmc.us The most common and direct synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves reacting an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde under acidic or thermal conditions. researchgate.netnih.gov

To synthesize a benzimidazole derivative containing the 4-(4-fluorophenyl) moiety at the 2-position, one would typically react o-phenylenediamine with a derivative of 4-(4-fluorophenyl)benzoic acid or 4-(4-fluorophenyl)benzaldehyde. In this approach, the aniline derivative is first converted into a corresponding carbonyl compound which then provides the C2-substituent of the benzimidazole ring. researchgate.net

Table 3: Common Methods for Benzimidazole Synthesis

Reactant A Reactant B Key Reaction Resulting Product
o-Phenylenediamine Carboxylic Acid (e.g., p-aminobenzoic acid) Phillips Condensation 2-Aryl-benzimidazole ijrpc.com

Functionalized tetrahydropyridine (B1245486) and piperidine (B6355638) scaffolds are crucial in the design of medicinal compounds with a broad spectrum of pharmacological activities. researchgate.net The synthesis of highly substituted tetrahydropyridines can be achieved through multi-component reactions.

A specific example is the synthesis of Methyl 4-(4-fluoroanilino)-1,2,6-tris(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate. researchgate.net In the formation of this complex molecule, a 4-fluoroaniline (B128567) component is used, which directly incorporates the 4-fluoroanilino group at the C4 position of the tetrahydropyridine ring. This demonstrates the role of 4-(4-fluorophenyl)aniline as a building block for constructing complex, densely functionalized heterocyclic systems. researchgate.net The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its fluorinated analogs are also significant compounds in this class, used in neurotoxicology research. nih.gov

Thiazetidinone Derivatives

Thiazetidinone derivatives, four-membered heterocyclic compounds containing a thiazolidine (B150603) ring with a carbonyl group, are of significant interest in medicinal chemistry. The synthesis of these derivatives can be achieved through a multi-component reaction involving an amine, an aldehyde, and a mercaptoacetic acid derivative. In this context, 4-(4-fluorophenyl)aniline can act as the amine component.

The general synthetic approach involves the condensation of 4-(4-fluorophenyl)aniline with a suitable aromatic aldehyde to form a Schiff base (an imine). Subsequent cycloaddition of this intermediate with thioglycolic acid yields the desired 2,3-disubstituted-thiazolidin-4-one. The reaction is typically carried out in a suitable solvent like dioxane, often with a dehydrating agent or under conditions that facilitate the removal of water.

A representative reaction scheme is as follows:

Formation of Schiff Base: 4-(4-fluorophenyl)aniline is reacted with an aromatic aldehyde (Ar-CHO) in a solvent such as ethanol (B145695) or methanol, often with a catalytic amount of acid, to form the corresponding N-(arylmethylidene)-4-(4-fluorophenyl)aniline.

Cycloaddition: The formed Schiff base is then treated with thioglycolic acid (HSCH₂COOH). The lone pair of electrons on the sulfur atom attacks the imine carbon, followed by an intramolecular cyclization and loss of a water molecule to form the thiazetidinone ring. nih.govscirp.orgnih.gov

This synthetic route allows for the introduction of diverse substituents on the thiazetidinone ring, originating from the aldehyde component, enabling the creation of a library of compounds for biological screening.

Reactant Role Resulting Moiety in Product
4-(4-fluorophenyl)anilineAmineSubstituent at the N-3 position of the thiazetidinone ring
Aromatic AldehydeCarbonyl CompoundSubstituent at the C-2 position of the thiazetidinone ring
Thioglycolic AcidCyclizing AgentForms the core thiazetidinone ring

Intermediate in the Formation of Advanced Materials

The unique electronic and structural features of 4-(4-fluorophenyl)aniline hydrochloride make it a valuable precursor for the synthesis of various advanced materials with tailored properties.

Triarylmethanes for Dyes and Functional Materials

Triarylmethane dyes are a class of intensely colored synthetic organic compounds with a triphenylmethane (B1682552) backbone. wikipedia.org Aniline and its derivatives are key starting materials for the synthesis of these dyes through electrophilic aromatic substitution reactions. researchgate.net

The synthesis of triarylmethanes from 4-(4-fluorophenyl)aniline typically involves a double Friedel-Crafts alkylation reaction with an aromatic aldehyde in the presence of an acid catalyst. researchgate.net In this reaction, the aromatic rings of two molecules of 4-(4-fluorophenyl)aniline attack the carbonyl carbon of the aldehyde, leading to the formation of a central tetrahedral carbon atom bonded to three aryl groups.

The presence of the fluorine atom in the phenyl ring can influence the electronic properties of the resulting dye, potentially affecting its color, stability, and affinity for different substrates. These fluorinated triarylmethane dyes can find applications in various fields, including textiles, printing inks, and as chromogenic reagents.

Polyamides and Polymers as Material Science Components

Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers. dtic.mil While the direct polymerization of 4-(4-fluorophenyl)aniline can be explored, it is also a valuable monomer for the synthesis of polyamides. Polyamides are polymers containing repeating amide linkages (-CO-NH-). nih.gov

The synthesis of polyamides from 4-(4-fluorophenyl)aniline would typically involve a polycondensation reaction with a dicarboxylic acid or its derivative, such as a diacyl chloride. The primary amine group of the aniline derivative reacts with the carboxylic acid group to form the characteristic amide bond. If a diamine is reacted with a dicarboxylic acid, a linear polyamide is formed.

The incorporation of the 4-fluorophenyl moiety into the polymer backbone can impart desirable properties such as:

Thermal Stability: The strong C-F bond can enhance the thermal stability of the resulting polyamide.

Solubility: The fluorine substitution may improve the solubility of the polymer in organic solvents, facilitating processing. nbinno.com

Dielectric Properties: The polar C-F bond can influence the dielectric constant of the material, making it suitable for applications in electronics.

Metal Complexes and Coordination Compounds for Catalytic Applications

The nitrogen atom of the primary amine group in 4-(4-fluorophenyl)aniline possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. researchgate.net The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations. nih.gov

The coordination of 4-(4-fluorophenyl)aniline to a metal center can modulate the metal's electronic properties and steric environment, which in turn influences its catalytic performance. nih.gov For instance, ruthenium, rhodium, and palladium complexes with amine ligands are known to be effective catalysts for reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. sohag-univ.edu.eg

The synthesis of these complexes generally involves reacting this compound with a suitable metal salt in an appropriate solvent. The nature of the metal, the other ligands in the coordination sphere, and the reaction conditions determine the structure and catalytic activity of the final complex.

Metal Center Potential Catalytic Application
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)
Rhodium (Rh)Hydroformylation, hydrogenation
Ruthenium (Ru)Metathesis, oxidation

Application in Agrochemical Synthesis

The introduction of fluorine atoms into organic molecules is a common strategy in the design of modern agrochemicals, as it can enhance their biological activity, metabolic stability, and lipophilicity. researchgate.net Aniline derivatives are also common structural motifs in many pesticides. google.com

Consequently, 4-(4-fluorophenyl)aniline serves as a valuable intermediate in the synthesis of novel agrochemicals such as fungicides, herbicides, and insecticides. chemimpex.comnbinno.com It can be used as a starting material to introduce the 4-fluorophenylamino moiety into a larger molecular scaffold, which may be the active pharmacophore.

For example, it can be a precursor in the synthesis of more complex heterocyclic systems that are known to possess pesticidal activity. The specific synthetic route would depend on the target agrochemical, but it would leverage the reactivity of the primary amine for nucleophilic substitution or condensation reactions.

Utility in Radiochemistry for Labeled Compound Synthesis

Radiolabeled compounds are essential tools in biomedical research, particularly in drug metabolism studies and for diagnostic imaging techniques like Positron Emission Tomography (PET). moravek.com this compound is a suitable precursor for the synthesis of radiolabeled compounds, especially those containing radioisotopes of fluorine or iodine. nih.gov

The synthesis of a radiolabeled version of 4-(4-fluorophenyl)aniline or its derivatives can be achieved through several methods:

¹⁸F-Labeling: The non-radioactive fluorine atom on the phenyl ring can be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) via nucleophilic aromatic substitution. This typically requires a precursor with a suitable leaving group (e.g., nitro or trimethylammonium) at the para-position of the phenyl ring, which is then displaced by [¹⁸F]fluoride.

Radioiodination: The aromatic rings of the aniline moiety can be labeled with radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) through electrophilic substitution reactions. nih.gov

Investigation of Molecular Interactions and Mechanistic Biology

Exploration of Molecular Targets and Binding Mechanisms

The biological activity of a compound is fundamentally dictated by its interactions with molecular targets within the body. For derivatives of 4-(4-fluorophenyl)aniline, research has centered on their ability to bind to and modulate the function of key proteins involved in disease pathways.

Enzyme Inhibition Studies (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase)

The 4-anilinoquinazoline (B1210976) scaffold is a critical component in a class of potent enzyme inhibitors that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govfrontiersin.org EGFR is a protein that plays a significant role in cell growth and proliferation, and its overactivity is a common feature in many types of cancer. nih.govmdpi.com Inhibitors of EGFR's kinase activity can block the signaling pathways that lead to tumor growth. nih.gov

Derivatives incorporating the 4-anilino structure, where specific substitutions are made on the aniline (B41778) ring, have been extensively studied. These compounds typically function as competitive inhibitors with respect to adenosine (B11128) triphosphate (ATP), binding to the ATP cleft within the EGFR kinase domain to block the receptor's autophosphorylation. nih.govnih.gov The substitution pattern on the aniline ring is crucial for inhibitory potency. For instance, studies have shown that small, non-polar substituents on the aniline ring can lead to highly potent 4-anilinoquinazolines. nih.gov

In the design of novel EGFR inhibitors, the 4-anilinoquinazoline fragment is considered essential for establishing significant binding energy with the receptor. frontiersin.org Molecular modeling studies, including docking and molecular dynamics simulations, have revealed that van der Waals forces often play a major role in the accommodation of these compounds within the ATP-binding pocket of EGFR. acs.org The inhibitory activity of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: EGFR Tyrosine Kinase Inhibitory Activity of Selected Anilino-Derivatives

Compound TypeSpecific Derivative ExampleTargetIC₅₀ (nM)Source
4-AnilinoquinazolineCompound with small, non-polar meta substituentEGFR-RTK~20 nih.gov
6-Arylureido-4-anilinoquinazolineCompound 7iEGFR11.66 frontiersin.org
Anilino-1,4-naphthoquinoneCompound with 4-methyl substituentEGFR3.96 acs.org

This table presents data for derivatives containing an aniline moiety, illustrating their potency as EGFR inhibitors. The specific values are for the example compounds cited in the research.

Protein Binding Investigations

The interaction of chemical compounds with plasma proteins, particularly human serum albumin (HSA), is a critical factor influencing their pharmacokinetic profile. HSA is the most abundant protein in blood plasma and can bind to a wide variety of molecules. nih.gov This binding can affect a drug's distribution, metabolism, and excretion.

High-performance affinity chromatography (HPAC) is a common technique used to rapidly assess drug-protein binding. nih.gov This method often utilizes a stationary phase where a protein like HSA is immobilized. By analyzing the retention time of a compound passing through the column, researchers can determine its binding affinity. nih.gov Both frontal analysis and zonal elution are approaches used in HPAC to study these interactions. nih.govnih.gov For example, studies have used zonal elution competition experiments to examine site-specific changes in drug-protein interactions, such as identifying whether a compound binds to Site I or Site II on the albumin molecule. nih.gov While specific binding data for 4-(4-fluorophenyl)aniline hydrochloride is not detailed in the provided context, its potential interactions would be investigated using these established methodologies to understand its binding fraction and affinity for plasma proteins like HSA.

Ligand-Receptor Interaction Profiling

Understanding how a ligand (a signal-triggering molecule) interacts with its receptor is crucial for drug design and for deciphering biological pathways. Cell communication through ligand-receptor complexes is central to many physiological and pathological processes. nih.gov Research in this area involves identifying specific ligand-receptor pairs and characterizing the nature of their interaction.

Modern techniques combine computational and experimental approaches. Single-cell analysis can uncover significant interactions between different cell types, identifying the specific ligands and receptors involved. nih.gov For instance, co-immunoprecipitation experiments can confirm the physical interaction between a ligand and its receptor, while immunofluorescence can show their colocalization on the cell membrane. nih.gov

For novel compounds, in silico docking studies are often performed to predict the binding pose of a ligand within the receptor's binding site. These computational models are frequently supported by experimental mutagenesis studies, where specific amino acids in the receptor are altered to confirm their role in the binding interaction. researchgate.net This integrated approach helps to build a detailed picture of the key interactions that determine a ligand's potency and selectivity for its target receptor.

In Vitro Cell-Based Research Models

In vitro studies using cultured cell lines are fundamental to preclinical research. They provide a controlled environment to assess a compound's biological effects at the cellular level, particularly its impact on cell viability and proliferation.

Cell Proliferation Inhibition Studies in Specific Cell Lines

A primary goal in cancer research is to develop compounds that can selectively inhibit the proliferation of tumor cells. The antiproliferative activity of novel compounds is commonly evaluated against a panel of human cancer cell lines. nih.govmdpi.com The efficacy of a compound is typically reported as its IC₅₀ value, which is the concentration required to inhibit cell proliferation by 50% after a specific duration of exposure.

Derivatives containing the anilino-fluoroquinolone structure have demonstrated significant antiproliferative potential across various cancer cell lines. nih.govnih.gov For example, certain reduced fluoroquinolone (FQ) compounds have shown IC₅₀ values below 50 µM in leukemia (K562), lung (A549), breast (MCF7, T47D), pancreatic (PANC1), and prostate (PC3) cancer cell lines. nih.govnih.gov The selectivity of these compounds is also assessed by comparing their effects on cancer cells to their effects on normal cells, such as human fibroblasts. mdpi.com An ideal anticancer agent would show high potency against tumor cells with minimal toxicity to healthy cells. mdpi.com

Table 2: Proliferation Inhibition (IC₅₀ in µM) of Anilino-Fluoroquinolone Derivatives in Various Cancer Cell Lines

Cell LineCancer TypeCompound 4bCompound 4cCompound 4fSource
K562Leukemia<50<50Not specified nih.govnih.gov
A549LungNot specified<50<50 nih.govnih.gov
MCF7Breast<50<50<50 nih.govnih.gov
T47DBreast<50<50Not specified nih.govnih.gov
PANC1PancreaticNot specified<50Not specified nih.govnih.gov
PC3ProstateNot specified<50Not specified nih.govnih.gov

This table summarizes the reported antiproliferative activities of example compounds from a study on newly substituted anilino-fluoroquinolones, demonstrating their broad-spectrum potential.

Apoptosis Induction Mechanisms in Cellular Systems

While direct studies on the apoptosis induction mechanisms of this compound are not extensively documented in publicly available literature, the broader class of fluorinated aniline derivatives has been implicated in cytotoxic and apoptotic processes in various cancer cell lines. The presence of the 4-fluorophenyl moiety is a common feature in many biologically active compounds that have been shown to induce programmed cell death.

The potential mechanisms by which compounds containing a 4-(4-fluorophenyl)aniline scaffold might induce apoptosis could involve several cellular pathways. These may include the intrinsic pathway, initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9. Alternatively, the extrinsic pathway, triggered by the binding of ligands to death receptors on the cell surface, resulting in the activation of caspase-8, could be involved.

Furthermore, the generation of reactive oxygen species (ROS) is another plausible mechanism. The metabolic processing of aniline derivatives can sometimes lead to oxidative stress, which in turn can damage cellular components and trigger apoptosis. The electron-withdrawing nature of the fluorine atom can influence the metabolic stability and redox properties of the molecule, potentially modulating its ability to induce ROS. Further research is necessary to elucidate the specific apoptotic pathways affected by this compound.

Antimicrobial Activity Studies (Bacterial and Fungal Strains)

The antimicrobial potential of fluorinated organic compounds is a well-established area of research. While specific data for this compound is limited, studies on structurally related compounds provide insights into its potential antimicrobial profile.

A study on novel pyrazole (B372694) derivatives incorporating a 4-fluorophenyl substituent demonstrated potent activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov Another study on fluorinated carbazole (B46965) derivatives highlighted the positive influence of a fluorophenyl group on antibacterial potential, particularly against Pseudomonas aeruginosa. nih.gov The introduction of fluorine can enhance metabolic stability and alter the electronic properties of a molecule, which may contribute to improved antimicrobial efficacy. nih.gov

The mechanism of antimicrobial action for such compounds can vary. They may disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity of the compound, which is influenced by the fluorine atom, can play a crucial role in its ability to penetrate bacterial cell walls.

Compound Class Bacterial Strains Fungal Strains Observed Activity
Pyrazole derivatives with 4-fluorophenyl substituentGram-positive bacteriaNot specifiedPotent antibacterial activity with MIC values as low as 0.5 μg/mL. nih.gov
Fluorinated carbazole derivativesPseudomonas aeruginosaNot specifiedEnhanced antibacterial potential. nih.gov
Fluoro benzothiazole (B30560) with thiadiazole derivativesStaphylococcus aureus, Escherichia coliCandida albicans, Aspergillus nigerSignificant antimicrobial activities.

This table is based on data from structurally related compounds and is intended to be illustrative of potential activity.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, the key structural features are the two phenyl rings, the linking amino group, and the fluorine substituent.

The position of the fluorine atom on the phenyl ring is a critical determinant of activity. In a study on 6-chloro-2-arylvinylquinolines, it was observed that a monofluorination at the para-position of the phenyl ring was optimal for antiplasmodial potency, while substitutions at the ortho or meta positions, or the presence of multiple fluorine atoms, were detrimental to activity. nih.gov This suggests that the specific placement of the fluorine atom in 4-(4-fluorophenyl)aniline is likely important for its biological interactions.

The planarity and rotational freedom of the two phenyl rings with respect to each other are also important factors. The amino linker allows for a degree of conformational flexibility, which can be crucial for fitting into the binding pocket of a biological target.

Computational Biology and Cheminformatics in Early-Stage Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For this compound, docking studies can help to identify potential biological targets and elucidate its mechanism of action at a molecular level.

In a study of 3-fluoro-4-(pyrrolo[2,1-f] nih.govresearchgate.netbrighton.ac.uktriazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors, docking simulations revealed key interactions within the enzyme's active site. researchgate.net Similarly, for 4-(4-fluorophenyl)aniline, the aniline nitrogen can act as a hydrogen bond donor or acceptor, while the phenyl rings can engage in hydrophobic and π-π stacking interactions with amino acid residues in a protein's binding pocket.

The fluorine atom can also participate in specific interactions. It can form favorable electrostatic interactions with electropositive regions of the protein and can also engage in orthogonal multipolar interactions with backbone carbonyls. A computational study on (4-fluorophenyl)methanone derivatives showed that these compounds could have good binding affinity for antioxidant and anti-inflammatory targets. unar.ac.id

Potential Interaction Type Molecular Feature of 4-(4-fluorophenyl)aniline Potential Interacting Protein Residue
Hydrogen BondingAniline nitrogen (NH)Aspartate, Glutamate, Serine, Threonine
Hydrophobic InteractionsPhenyl ringsLeucine, Isoleucine, Valine, Phenylalanine
π-π StackingPhenyl ringsPhenylalanine, Tyrosine, Tryptophan, Histidine
Electrostatic InteractionsFluorine atomArginine, Lysine

This table presents hypothetical interactions based on the chemical structure of the compound and general principles of molecular recognition.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Computational Profiling for Drug Discovery Leads

ADMET properties are critical for the success of a drug candidate. In silico tools are widely used in early drug discovery to predict the ADMET profile of a compound and identify potential liabilities. mdpi.com

For this compound, several ADMET parameters can be computationally estimated.

Absorption: The lipophilicity (LogP) of the compound is a key factor influencing its absorption. The fluorine atom generally increases lipophilicity, which can enhance membrane permeability. researchgate.net However, the aniline group can be ionized at physiological pH, which may reduce passive diffusion.

Distribution: The compound's ability to bind to plasma proteins and its volume of distribution can be predicted based on its physicochemical properties.

Metabolism: Anilines are known to undergo metabolic transformations, primarily through cytochrome P450 enzymes. ncats.io The fluorine atom at the para-position can block this site from metabolic oxidation, potentially increasing the metabolic stability of the compound. nih.gov

Excretion: The route and rate of excretion can be predicted based on the compound's polarity and molecular weight.

Toxicity: In silico models can predict potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity. Anilines as a class are known to have potential for toxicity, and this would be a key area of investigation for any derivative. ncats.io

A computational study on thiazole (B1198619) Schiff base derivatives containing a 4-fluorophenyl group suggested that these compounds could have good oral bioavailability. nih.gov

Analysis of Fluorine Atom Influence on Molecular Lipophilicity and Target Interaction

The introduction of a fluorine atom into an organic molecule can have profound effects on its physicochemical properties and biological activity. nih.gov

Molecular Lipophilicity: Fluorine is the most electronegative element, yet it is relatively small and lipophilic. The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule, as measured by the logarithm of the partition coefficient (logP). researchgate.net This increased lipophilicity can enhance a molecule's ability to cross cell membranes and access hydrophobic binding pockets in proteins. However, the effect of fluorination on lipophilicity is context-dependent and can be influenced by the surrounding molecular environment. nih.govnih.gov For instance, the presence of other electron-donating or withdrawing groups on the aromatic ring can modulate the impact of the fluorine atom. brighton.ac.uk

Target Interaction: The fluorine atom can significantly influence how a molecule interacts with its biological target.

Electrostatic Interactions: The strong C-F bond is highly polarized, creating a localized negative electrostatic potential around the fluorine atom. This can lead to favorable electrostatic interactions with electropositive regions of a protein, such as the amide backbones or positively charged amino acid side chains.

Hydrogen Bonding: While the C-F bond is not a classical hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor.

Conformational Effects: The introduction of a fluorine atom can alter the conformational preferences of a molecule, which can in turn affect its binding to a target.

Metabolic Blocking: As mentioned previously, a strategically placed fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. nih.gov

The 4-fluorophenyl group is a common motif in many successful drugs, where the fluorine atom plays a crucial role in optimizing the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research on compounds structurally related to 4-(4-fluorophenyl)aniline hydrochloride underscores its primary value as a versatile chemical intermediate. The core 4-aminobiphenyl (B23562) scaffold is a privileged structure in medicinal chemistry and a foundational unit for advanced polymers. The introduction of a fluorine atom imparts unique electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds, which can enhance metabolic stability and binding affinity in bioactive molecules.

Key contributions from research on analogous compounds can be summarized as:

Synthetic Utility: Aniline (B41778) derivatives are crucial building blocks in organic synthesis, enabling the construction of more complex molecules. nbinno.com The hydrochloride salt form of 4-(4-fluorophenyl)aniline enhances its stability and water solubility, simplifying its handling and application in certain reaction conditions. orgsyn.orgguidechem.com

Pharmacological Scaffolding: The fluorophenyl-aniline motif is present in various compounds investigated for anticancer and other therapeutic activities. The fluorine substituent is often used to modulate the electronic and lipophilic properties of drug candidates.

Materials Precursor: Biphenylamines and their derivatives serve as essential monomers for high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). Their rigid structure contributes to desirable thermal and electronic properties in the resulting materials. nbinno.com

Potential for Further Synthetic Innovation

While classical methods for synthesizing biphenylamines, such as the Suzuki and Buchwald-Hartwig cross-coupling reactions, are well-established, there remains significant room for innovation, particularly concerning efficiency and sustainability. Future synthetic research could focus on:

Direct C-H Arylation: Developing catalytic systems that enable the direct coupling of fluoroarenes with anilines, bypassing the need for pre-functionalized starting materials. This approach would improve atom economy and reduce waste.

Flow Chemistry Processes: Implementing continuous flow synthesis to enhance reaction control, improve safety, and allow for scalable production with higher purity.

Novel Catalysts: Exploring the use of earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals (e.g., palladium) for cross-coupling reactions to reduce costs and environmental impact.

Reductive Cross-Coupling: Investigating the direct reductive coupling of nitroarenes as a more efficient method for constructing the N-substituted arylamine backbone, which avoids separate reduction and coupling steps. rsc.org

Challenges in this area include achieving high regioselectivity and overcoming the steric hindrance associated with substituted biphenyl (B1667301) systems. beilstein-journals.org

Advancements in Advanced Characterization and Computational Techniques

The structural and electronic properties of this compound can be deeply explored using modern analytical and computational tools. Future work in this area should involve a synergistic approach combining experimental data with theoretical calculations.

Advanced Spectroscopy: Utilizing solid-state NMR and 2D NMR techniques to provide a definitive characterization of the hydrochloride salt's structure and intermolecular interactions in the solid state.

Computational Chemistry: Employing Density Functional Theory (DFT) to model the molecule's properties. researchgate.netresearchgate.net As demonstrated with related aniline derivatives, DFT can predict geometric parameters, vibrational frequencies (FT-IR, Raman), and electronic properties. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different solvent environments to understand its solubility and conformational dynamics, which is crucial for predicting its reactivity and suitability for various applications.

The table below outlines key computational parameters that could be investigated for this compound.

Computational Method Parameter to Investigate Potential Insight
Density Functional Theory (DFT)HOMO-LUMO Energy GapPredicts electronic transition properties and chemical reactivity.
Density Functional Theory (DFT)Molecular Electrostatic Potential (MEP)Identifies sites susceptible to electrophilic and nucleophilic attack.
Time-Dependent DFT (TD-DFT)UV-Vis Absorption SpectraCorrelates electronic structure with experimental spectral data.
Natural Bond Orbital (NBO) AnalysisHyperconjugative InteractionsElucidates intramolecular charge transfer and stability.

Broader Implications for Materials Science and Mechanistic Biology

The unique structure of 4-(4-fluorophenyl)aniline provides significant opportunities in both materials science and biology.

Materials Science: Analogous terphenyl diamine structures are used as key linkers in the synthesis of Covalent Organic Frameworks (COFs). nbinno.com 4-(4-fluorophenyl)aniline could be functionalized to create novel monomers for COFs with tailored porosity and fluorine-lined channels, potentially useful for selective gas storage or catalysis. Its incorporation into polyimides or polyamides could yield materials with enhanced thermal stability, low dielectric constants, and hydrophobicity due to the fluorine content.

Mechanistic Biology: The fluorine atom serves as an excellent probe for ¹⁹F NMR spectroscopy. By incorporating the 4-(4-fluorophenyl)aniline moiety into larger molecules, such as enzyme inhibitors or substrates, researchers can monitor binding events and conformational changes within biological systems without interference from other signals. This makes it a valuable tool for studying drug-target interactions and enzyme mechanisms.

Unexplored Research Avenues and Challenges

Despite its potential, this compound remains a relatively unexplored compound. Future research should address several key areas and overcome existing challenges.

Unexplored Avenues:

Development of Novel Bioactive Agents: Using the compound as a starting point for synthesizing libraries of derivatives to be screened for various biological activities, including as kinase inhibitors or anti-proliferative agents.

Organic Electronics: Investigating its potential as a precursor for hole-transporting materials in OLEDs or as a component in organic photovoltaics.

Fluorinated Agrochemicals: Exploring its use as a building block for new classes of fungicides or herbicides, where the fluorophenyl group can enhance bioactivity. nbinno.com

Key Challenges:

Cost-Effective Synthesis: The primary challenge is the development of a scalable and economical synthetic route that can compete with established chemical intermediates.

Functionalization Selectivity: Devising methods for the selective functionalization of the biphenyl rings and the amine group to create diverse derivatives without resorting to complex protection-deprotection strategies.

Limited Toxicological Data: A significant hurdle for its application in pharmacology or agrochemistry is the lack of comprehensive toxicological and environmental impact studies.

The table below summarizes potential future research directions and the primary techniques that could be employed.

Research Area Objective Key Techniques
Medicinal Chemistry Synthesis of novel anticancer agents.Combinatorial synthesis, high-throughput screening, molecular docking.
Materials Science Creation of fluorinated COFs for gas separation.Solvothermal synthesis, powder X-ray diffraction (PXRD), gas adsorption analysis.
Mechanistic Biology Development of ¹⁹F NMR probes for enzyme studies.Peptide synthesis, protein expression and purification, ¹⁹F NMR spectroscopy.
Synthetic Chemistry Development of a green synthesis route.Flow chemistry, catalysis with earth-abundant metals, life cycle assessment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-fluorophenyl)aniline Hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, using 4-fluoroaniline and aryl halides. Optimization involves screening palladium catalysts (e.g., Pd(OAc)₂ or Pd(dba)₂), ligands (e.g., XPhos), and bases (e.g., KOtBu) in anhydrous solvents (toluene or DMF). Reaction progress is monitored by TLC or HPLC. Post-synthesis, the free base is treated with HCl in ethanol to form the hydrochloride salt .
  • Data Validation : Confirm yield and purity via elemental analysis (C, H, N) and NMR (¹H/¹³C) to detect residual solvents or unreacted precursors .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC/GC-MS : To assess purity (>98%) and detect organic impurities.
  • FTIR : Confirm presence of amine (-NH₂) and aromatic C-F stretches (1,200–1,100 cm⁻¹).
  • XRD : For crystal structure determination, especially to identify counterion (Cl⁻) interactions .
    • Advanced Tip : Compare melting point data with literature to identify discrepancies caused by polymorphism or hydration .

Q. What are the recommended storage conditions to ensure long-term stability?

  • Guidelines : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar). Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis. Stability under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Troubleshooting :

  • Solvent Effects : Record NMR in deuterated DMSO or CDCl₃; shifts vary due to H-bonding with DMSO.
  • pH Sensitivity : Protonation of the aniline group in acidic media alters electronic environments. Use pH-adjusted samples for consistency .
  • Cross-Validation : Compare with computational predictions (DFT-based NMR simulations) .

Q. What strategies are effective for analyzing by-products or degradation products in synthetic batches?

  • Methodology :

  • LC-MS/MS : Identify trace impurities (e.g., dehalogenated by-products or oxidized amines).
  • Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation pathways. For example, HCl-mediated hydrolysis may yield 4-fluoroaniline, detectable via GC-MS .
    • Data Interpretation : Use high-resolution mass spectrometry (HRMS) to assign fragment ions and propose degradation mechanisms .

Q. How can the compound’s potential as a pharmacophore in drug discovery be evaluated?

  • Experimental Design :

  • In Silico Screening : Perform molecular docking against target proteins (e.g., kinases) to predict binding affinity.
  • In Vitro Assays : Test inhibitory activity in enzyme assays (e.g., tyrosine kinase) at varying concentrations (1–100 µM). Use positive/negative controls (e.g., staurosporine) and measure IC₅₀ values .
    • Advanced Consideration : Modify the fluorophenyl group to assess structure-activity relationships (SAR) .

Q. What analytical challenges arise when studying the compound’s interactions with biological macromolecules?

  • Challenges : Fluorescence quenching by the aromatic amine group can interfere with spectroscopic assays.
  • Solutions :

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics without fluorescence interference.
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins to quantify association/dissociation kinetics .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

ParameterMethodExpected ResultReference
Melting PointDSC215–220°C (decomposition)
PurityHPLC (C18 column)Retention time: 8.2 min; Area: >98%
Elemental Analysis (C, H)CHNS AnalyzerC: 58.2%, H: 4.3%, N: 7.6%

Table 2 : Stress Testing Conditions for Stability Studies

ConditionParametersObserved Degradation Products
Acidic Hydrolysis0.1M HCl, 70°C, 24h4-Fluoroaniline
Oxidative Stress3% H₂O₂, 50°C, 48hN-Oxide derivatives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.